5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
Description
Properties
IUPAC Name |
11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVBGXWKQIQOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C31H26N2
- Molecular Weight : 426.55 g/mol
- CAS Number : 62035-55-6
- Appearance : Pale yellow solid
- Solubility : Soluble in chloroform and dichloromethane (DCM)
- Melting Point : 164-166 °C
- Boiling Point : Predicted at 620.1 °C
Medicinal Chemistry Applications
-
Impurity in Drug Synthesis :
- 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is primarily recognized as an impurity in the synthesis of Opipramol, which is used as an antidepressant and antipsychotic medication. Understanding and controlling impurities in drug formulations is crucial for ensuring efficacy and safety during pharmaceutical development .
- Therapeutic Investigations :
-
Toxicological Studies :
- Investigating the toxicological profile of this compound is essential to assess its safety as an impurity in pharmaceuticals. Studies focus on its metabolic pathways and potential adverse effects when present in drug formulations .
Industrial Applications
- Chemical Research :
- Material Science :
Mechanism of Action
The mechanism of action of 11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dibenzazepine derivatives are a diverse class of compounds with applications in medicinal chemistry, materials science, and synthetic intermediates. Below, 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is compared to structurally and functionally related analogs.
Carbamazepine (5H-Dibenz[b,f]azepine-5-carboxamide)
Carbamazepine (CAS: 298-46-4) is a widely used antiepileptic and mood-stabilizing drug. Unlike the dimeric target compound, Carbamazepine is a monomer with a carboxamide group at the 5-position (C₁₅H₁₂N₂O, MW: 236.26 g/mol) .
| Property | 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] | Carbamazepine |
|---|---|---|
| Molecular Weight | 426.55 g/mol | 236.26 g/mol |
| Solubility | Chloroform, DCM | Ethanol, acetone |
| Bioactivity | Synthetic impurity (non-therapeutic) | Anticonvulsant, analgesic |
| Key Structural Feature | Dimeric, 1,3-propanediyl linker | Monomeric, 5-carboxamide |
Carbamazepine’s therapeutic efficacy arises from sodium channel modulation, whereas the target compound’s dimeric structure likely reduces membrane permeability, limiting bioactivity .
5,5'-(9H-Fluorene-2,7-diyl)bis[5H-dibenz[b,f]azepine]
This derivative (CAS: 273381-59-2) replaces the 1,3-propanediyl linker with a rigid fluorene-diyl group, resulting in a larger molecular framework (C₄₁H₃₀N₂ , MW: 550.69 g/mol) .
| Property | 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] | Fluorene-diyl Derivative |
|---|---|---|
| Molecular Weight | 426.55 g/mol | 550.69 g/mol |
| Linker Flexibility | Flexible propane spacer | Rigid fluorene spacer |
| Applications | Pharmaceutical impurity | Materials science (potential) |
5-Cyano-5H-dibenz[b,f]azepine
This derivative introduces a cyano group at the 5-position, synthesized via halogenation followed by hydrolysis (C₁₅H₁₀N₂, MW: 218.26 g/mol) .
| Property | 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] | 5-Cyano Derivative |
|---|---|---|
| Functional Group | Dimeric, no substituents | Monomeric, 5-cyano |
| Synthetic Route | Dimerization during Opipramol synthesis | Halogenation/hydrolysis |
| Reactivity | Stable impurity | Hydrolyzes to carboxamide |
The cyano derivative serves as an intermediate for carboxamide drugs (e.g., Carbamazepine), highlighting the target compound’s distinct role as a synthetic byproduct .
Antioxidant 5H-Dibenzazepine Derivatives
Novel 5H-dibenzazepines with aminophenol substituents (e.g., 5-(3-aminophenyl)-5H-dibenzazepine) exhibit antioxidant activity in vitro, contrasting with the inert nature of the target compound .
| Property | 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] | Antioxidant Derivatives |
|---|---|---|
| Substituents | No functional groups | Hydroxyl/aminophenyl groups |
| Bioactivity | Non-reactive | Radical scavenging (IC₅₀: ~10 µM) |
| Applications | Impurity analysis | Therapeutic candidates |
The presence of electron-donating groups (e.g., -OH, -NH₂) in antioxidant derivatives enhances redox activity, absent in the target compound .
Biological Activity
5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is a dibenzo[b,f]azepine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique molecular structure, which includes a rigid dibenzodiazepine framework that may enhance its pharmacological properties.
- Molecular Formula : C₃₁H₂₆N₂
- Molecular Weight : 426.5 g/mol
- Melting Point : 164-166 °C
- Solubility : Soluble in chloroform and dichloromethane (DCM) .
The biological activity of 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is primarily attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent apoptosis in cancer cells. Additionally, compounds within the dibenzo[b,f]azepine class have been shown to act as DNA intercalators, further contributing to their cytotoxic effects .
Anticancer Activity
Recent studies have focused on the anticancer potential of dibenzo[b,f]azepines, including derivatives similar to 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]. For instance:
- A study evaluated a series of dibenzo[b,f]azepines for their anti-proliferative activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). One derivative (designated as 5e ) exhibited significant activity with an IC₅₀ value of 6.36 ± 0.36 µM against topoisomerase II .
- Further evaluation revealed that 5e demonstrated cytotoxic effects against leukemia SR cells with an IC₅₀ of 13.05 ± 0.62 µM. In vivo studies indicated that this compound inhibited tumor proliferation by 62.7%, significantly reducing tumor volume compared to standard treatments like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the dibenzo[b,f]azepine structure can lead to enhanced biological activity. Rigidification of the compound has been associated with improved potency against cancer cell lines and better inhibition of topoisomerase II .
Summary Table of Biological Activities
| Compound | Target | IC₅₀ (µM) | Effect |
|---|---|---|---|
| 5e | Topoisomerase II | 6.36 ± 0.36 | Significant inhibition |
| 5e | Leukemia SR Cells | 13.05 ± 0.62 | Cytotoxic effect |
| Doxorubicin | Various Cancer Cells | Varies | Standard treatment |
Preparation Methods
Reaction Mechanism and Optimization
For the target dimer, the hypothetical precursor 10,11-dihydro-5H-dibenz[b,f]azepine would be linked via a 1,3-propanediyl group. Dehydrogenation would remove two hydrogen atoms from each azepine ring, forming the conjugated system. Key parameters include:
Table 1: Hypothetical Dehydrogenation Conditions for Propanediyl-Linked Precursor
| Parameter | Value/Range | Source Derivation |
|---|---|---|
| Catalyst | 5% Pd/C | |
| Temperature | 230°C | |
| Reaction Time | 6–8 hours | Extrapolated from |
| Yield (Expected) | 70–85% | Based on yields |
This method’s advantage lies in its one-step liquid-phase operation, avoiding the multi-step sequences required for traditional acylation-bromination-dehydrohalogenation routes.
Coupling Reactions of 5H-Dibenz[b,f]azepine Monomers
The dimeric structure suggests a coupling strategy between two 5H-dibenz[b,f]azepine units using a 1,3-di-electrophilic propane derivative. While direct examples are absent in the provided sources, analogous reactions from dibenzazepine chemistry offer guidance.
Nucleophilic Alkylation with 1,3-Dihalopropane
Reaction of 5H-dibenz[b,f]azepine with 1,3-dibromopropane under basic conditions could yield the target compound. The nitrogen atom in the azepine ring acts as a nucleophile, displacing bromide ions. However, steric hindrance from the tricyclic structure may necessitate vigorous conditions.
Table 2: Hypothetical Alkylation Conditions
| Component | Details | Rationale |
|---|---|---|
| Solvent | DMF or DMSO | High polarity aids SN2 |
| Base | K₂CO₃ or Cs₂CO₃ | Deprotonates amine |
| Temperature | 80–100°C | Accelerates reaction |
| Yield (Expected) | 50–65% | Based on analogues |
This method’s feasibility is supported by the acetylation of 5H-dibenz[b,f]azepine using acetic anhydride, demonstrating the reactivity of the azepine nitrogen.
Functionalization of Pre-Formed Dibenzazepine Derivatives
Intermediate functionalization offers another pathway. For instance, introducing a propanediyl linker during the synthesis of a dibenzazepine monomer could precede dimerization.
Bromination Followed by Coupling
Bromination of 5H-dibenz[b,f]azepine at the 10-position (as in) generates a reactive site for cross-coupling. A Suzuki-Miyaura coupling with 1,3-propanediyl bis-boronic acid could then form the dimer.
Challenges and Limitations
-
Steric Hindrance : The tricyclic structure of 5H-dibenz[b,f]azepine may impede coupling reactions, necessitating high temperatures or prolonged reaction times.
-
Regioselectivity : Functionalization at specific positions (e.g., 10- or 11-) is critical for dimer formation, requiring precise control.
-
Catalyst Deactivation : Noble metal catalysts may be inhibited by the electron-rich azepine rings, as noted in dehydrogenation studies .
Q & A
Basic Questions
Q. What are the common synthetic routes for 5H-dibenz[b,f]azepine and its derivatives?
- Answer : Key methods include:
- Friedel-Crafts ring closure : Utilizing nitrogen-containing carboxylic acids and alkanols with catalysts like AlCl₃ or PPA (polyphosphoric acid) to achieve high yields .
- N-acylation : Reacting 5H-dibenz[b,f]azepine with acyl chlorides (e.g., 3-chloropropionyl chloride) to form intermediates like 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one .
- Phosgene-mediated carboxamide synthesis : Reacting 5H-dibenz[b,f]azepine with phosgene to form 5-chlorocarbonyl derivatives, followed by ammonia treatment to yield carboxamide derivatives (e.g., carbamazepine) .
- Table : Comparison of reaction conditions:
Q. What spectroscopic techniques are employed to characterize 5H-dibenz[b,f]azepine derivatives?
- Answer :
- NMR spectroscopy : Used to confirm substituent positions (e.g., δH 6.62–7.64 ppm for aromatic protons; δC 104.0–138.3 ppm for carbon environments) .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 262.0183 for C₁₄H₉Cl₂N) validates molecular formulas .
- X-ray crystallography : Resolves structural conformations (e.g., boat-shaped azepine rings with dihedral angles of 46.95°–52.21° between benzene rings) .
Q. What safety protocols are essential when handling 5H-dibenz[b,f]azepine derivatives?
- Answer : Classified as UN 3077 (Environmentally Hazardous, Solid, N.O.S.) under transport regulations (ADR/RID, IMDG, IATA). Key precautions include:
- Use of PPE (gloves, goggles) to avoid inhalation/contact.
- Storage in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can synthetic challenges in introducing cyano groups at the 5-position of 5H-dibenz[b,f]azepine be addressed?
- Answer : Direct reaction with cyanogen chloride fails due to low reactivity. A modified approach involves:
- Polar solvent systems : Using strongly polar substances (e.g., DMF) to stabilize intermediates.
- Stepwise functionalization : Halocyanogen reaction followed by hydrolysis (0–40°C, acidic/basic conditions) to convert cyano to carboxamide groups .
Q. What structural insights can X-ray crystallography provide for 5H-dibenz[b,f]azepine derivatives?
- Answer : Single-crystal X-ray analysis reveals:
- Boat conformation : The azepine ring adopts a non-planar boat structure, influencing π-π stacking in solid-state packing.
- Dihedral angles : Angles between benzene rings (46.95°–52.21°) affect electronic conjugation and solubility .
Q. How are isotopic labeling and purity analysis performed for deuterated derivatives?
- Answer :
- Deuterium exchange : Stirring dehydro-DMI hydrochloride in D₂O under D₂ gas with Pd/C catalyst (6 hours, RT).
- Analytical validation : GC-MS and TLC confirm isotopic distribution (e.g., 81.6% d₂, 9.0% d₁) .
Q. How does Friedel-Crafts methodology optimize the synthesis of dibenzazepine heterocycles?
- Answer :
- Catalyst selection : AlCl₃ or PPA enhances electrophilic aromatic substitution.
- Yield optimization : High yields (>80%) are achieved via controlled ring closure of o-arylaminophenylacetic acids .
Q. What strategies are used to design bioactive 5H-dibenz[b,f]azepine derivatives for therapeutic applications?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
